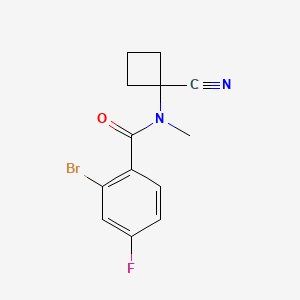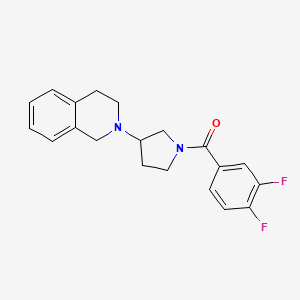
(3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluorophenyl)(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a compound that has garnered interest due to its potential applications in multiple scientific disciplines. The molecular structure of this compound, containing fluorine atoms and complex organic frameworks, hints at its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One of the common routes includes:
Formation of the 3,4-difluorophenyl intermediate through selective fluorination.
Preparation of the 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl segment via cyclization reactions.
Condensation reaction between these two intermediates under controlled temperature and pressure to yield the target compound.
Industrial Production Methods: : In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions like temperature, solvent choice, and catalyst use are critical for efficient production.
化学反应分析
(3,4-Difluorophenyl)(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to form various fluorinated carboxylic acids under the influence of oxidizing agents like potassium permanganate.
Reduction: : Selective reduction of carbonyl groups can lead to alcohol derivatives using agents such as lithium aluminium hydride.
Substitution: : Fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, producing a range of substituted products.
Common Reagents and Conditions: : These reactions typically involve reagents like strong acids/bases, hydride donors, and transition metal catalysts, under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation typically forms carboxylic acids or ketones.
Reduction leads to alcohols or hydrocarbons.
Substitution produces various derivatives depending on the nucleophile used.
In Chemistry
Used as an intermediate for synthesizing more complex molecules.
Aids in understanding fluorine’s impact on aromatic ring chemistry.
In Biology and Medicine
Potential precursor for pharmacologically active molecules.
Studied for its effects on biological pathways involving neurotransmitters.
In Industry
Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects is often linked to its interaction with biological molecules:
Molecular Targets: : The compound might bind to protein receptors, enzymes, or DNA.
Pathways Involved: : Influences pathways involved in neurotransmission or cellular signaling, although the exact mechanisms can vary based on the derivative in use.
Similar Compounds
(3,4-Difluorophenyl)(3-aminopyrrolidin-1-yl)methanone
(3,4-Difluorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
Uniqueness: : What sets this compound apart is its specific structure that allows unique interactions in both chemical reactions and biological systems. This structure affords the compound particular steric and electronic properties that can be exploited for specific applications.
属性
IUPAC Name |
(3,4-difluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-18-6-5-15(11-19(18)22)20(25)24-10-8-17(13-24)23-9-7-14-3-1-2-4-16(14)12-23/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNZSACVOXWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3,4-dimethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2806899.png)
![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)


![ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2806905.png)
![2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2806906.png)
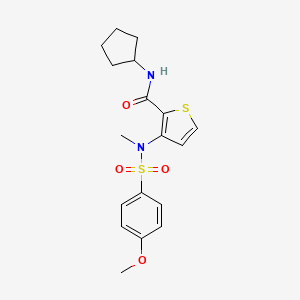
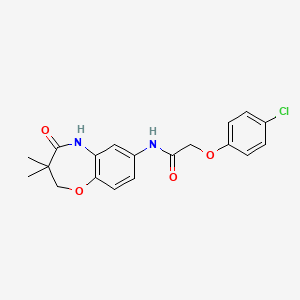
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2806910.png)
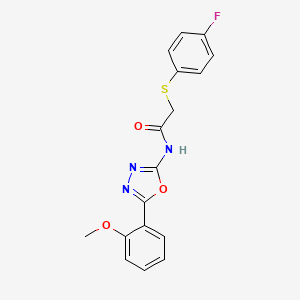
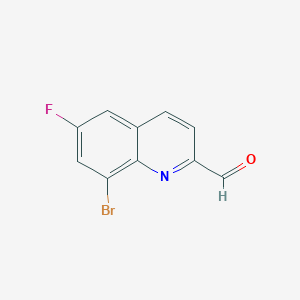
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)
